2-Aminooxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

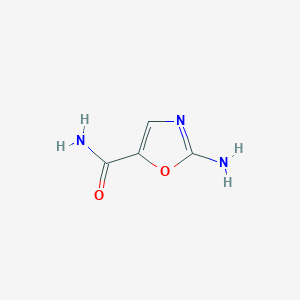

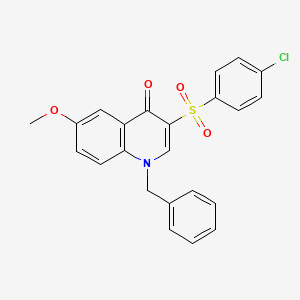

2-Aminooxazole-5-carboxamide is a chemical compound with the molecular formula C4H5N3O2 . It is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole, the core structure of this compound, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered oxazole ring with an amino group at position 2 and a carboxamide group at position 5 . The InChI code for this compound is 1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, it is known that oxazole derivatives play a pivotal role in various biological activities . The substitution pattern in oxazole derivatives is crucial in delineating these activities .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s lipophilicity parameter log k’ w and water solubility (log S) have been experimentally measured, confirming significantly increased hydrophilicity/water solubility of oxazole derivatives in comparison with their thiazole isosteres .Applications De Recherche Scientifique

AMPK Activation and Cancer Pathogenesis

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator of AMPK activity. Initially used in studies focused on the physiological regulation of metabolism and cancer pathogenesis, AICAr's effects, previously attributed to AMPK activation, are now being re-evaluated. Recent insights suggest that many of AICAr's influences are AMPK-independent. This highlights the need for cautious interpretation in studies utilizing AICAr to understand the AMPK signaling pathway (Visnjic et al., 2021).

Pharmacological and Biological Activities

The reactivity and applications of 1,2,4-triazole-3-thione derivatives have been extensively reviewed. Compounds with an open thiogroup, like 3-thio-1,2,4-triazoles, demonstrate significant antioxidant and antiradical activity. They positively influence biochemical processes in patients exposed to high radiation doses, comparable to biogenic amino acids like cysteine. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles have been the focus of recent research, uncovering new possibilities and opportunities offered by synthesized 1,2,4-triazole-3-tiones (Kaplaushenko, 2019).

Synthetic Chemistry and Therapeutic Agents

2-Guanidinobenzazoles (2GBZs) are of interest in medicinal chemistry due to their variety of pharmacological activities. The guanidine group, considered a super base, modifies the biological activity of benzazole heterocycles when bonded to a benzazole ring. This review focuses on the chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, covering synthetic approaches and their pharmacological activities, such as cytotoxicity and inhibition of cell proliferation (Rosales-Hernández et al., 2022).

Antitumor Activity

Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have been reviewed for their antitumor activity. These compounds, some of which have undergone preclinical testing, are interesting both for the development of new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Orientations Futures

The future directions for 2-Aminooxazole-5-carboxamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research . The compound’s role in the origin of life on Earth has also been suggested as a topic of interest .

Mécanisme D'action

Target of Action

The primary target of 2-Aminooxazole-5-carboxamide is the Bcr-Abl tyrosine kinase . This kinase is a constitutively active enzyme that drives the malignant phenotype of leukemic stem cells . It is a key player in the pathogenesis of chronic myeloid leukemia (CML), a myeloproliferative disorder .

Mode of Action

This compound acts as a potent inhibitor against the Bcr-Abl tyrosine kinase . It interferes with the kinase’s activity by competitively binding at the ATP-binding site . This interaction disrupts the kinase’s function, leading to a decrease in the proliferation of leukemic cells .

Biochemical Pathways

The inhibition of Bcr-Abl tyrosine kinase by this compound affects the cell signaling pathways that are crucial for the survival and proliferation of leukemic cells

Result of Action

The result of this compound’s action is the inhibition of leukemic cell proliferation . It has been found to exhibit antiproliferative potency on human K562 leukemia cells . This leads to a decrease in the number of leukemic cells, thereby potentially slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial properties against various fungal and bacterial strains, especially against Tuberculosis-causing Mycobacterium tuberculosis, suggest that it may be more effective in certain microbial environments . .

Propriétés

IUPAC Name |

2-amino-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYTYJCJFHUVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)

![8-((2,6-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2998475.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)

![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2998479.png)

![2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2998483.png)

![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)